![molecular formula C17H27Cl2NO B1394708 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1220039-11-1](/img/structure/B1394708.png)
3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Overview
Description
“3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the formula C₁₇H₂₇Cl₂NO . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound is defined by its formula C₁₇H₂₇Cl₂NO . The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a chlorophenoxy group attached to the piperidine ring via an ethyl chain .Scientific Research Applications
Metabolic Activity in Obese Rats
- Research Context : The compound showed a reduction in food intake and weight gain in obese rats. This was associated with an increase in free fatty acid concentration in rats treated for 12 days. This indicates a potential application in the study of obesity and metabolic disorders (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
- Research Context : The compound's effect on feeding behavior was tested, showing significant results. It's a non-amphetamine substance with low toxicity and does not have psychotropic activity. This makes it relevant for studies related to satiety, obesity, and related behavioral sciences (Massicot, Thuillier, & Godfroid, 1984).
Inhibition of Estrogen Biosynthesis
- Research Context : The compound has shown potential in inhibiting human placental aromatase, which is significant in the context of hormone-dependent breast cancer treatment. This is particularly relevant in the field of cancer pharmacology and endocrinology (Hartmann & Batzl, 1986).
Synthesis and Copolymerization
- Research Context : The compound's role in the synthesis of novel copolymers and its interaction with styrene has been explored. This is relevant for material science and chemistry, particularly in developing new polymeric materials (Kharas et al., 2016).
Cytotoxicity and Anticancer Agents
- Research Context : Piperidine derivatives, including those related to the compound , have shown significant cytotoxicity toward murine and human tumors, suggesting applications in cancer research and treatment (Dimmock et al., 1998).
Impurities in Cloperastine Hydrochloride
- Research Context : Research on impurities in cloperastine hydrochloride, a related piperidine derivative, informs on the quality control and safety in pharmaceutical preparations. This is crucial in drug development and pharmacology (Liu et al., 2020).
Anti-Acetylcholinesterase Activity
- Research Context : Piperidine derivatives exhibit significant anti-acetylcholinesterase activity, which is vital in the study of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(4-butan-2-yl-2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWVZSWBPOCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



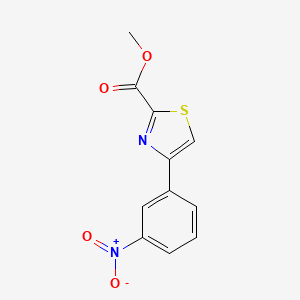

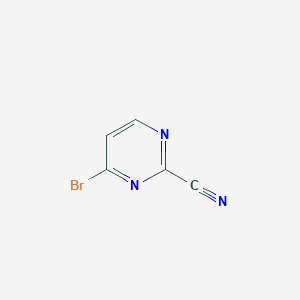

![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)
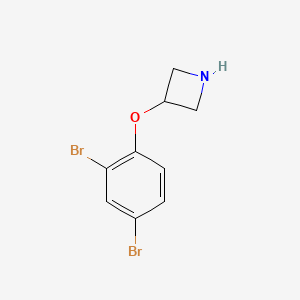
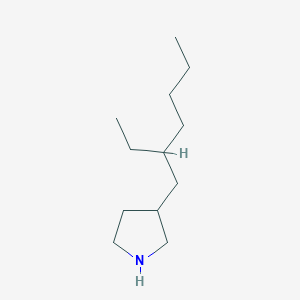

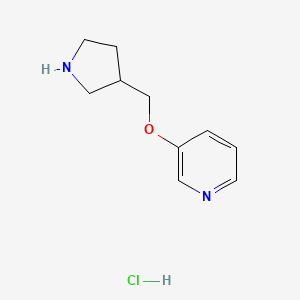
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
